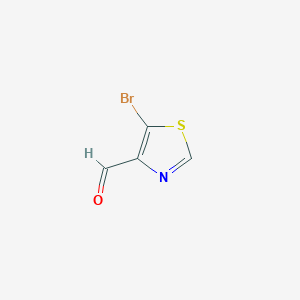
3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an iodophenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-iodophenylhydrazine with ethyl oxalyl chloride to form the corresponding hydrazide, which then undergoes cyclization in the presence of a base to yield the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates and amines, which can replace the iodine atom in the iodophenyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxadiazole ring.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the oxadiazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can yield dihydro-oxadiazole derivatives.
Scientific Research Applications
3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodophenylacetonitrile
- 3-Iodophenyl isothiocyanate
Comparison
Compared to these similar compounds, 3-(3-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The oxadiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
211943-47-4 |
|---|---|
Molecular Formula |
C8H5IN2O2 |
Molecular Weight |
288 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



